N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Catalog No.
S548029
CAS No.
M.F
C29H34N8O3
M. Wt
542.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]...

Product Name

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

IUPAC Name

N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C29H34N8O3

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C29H34N8O3/c1-3-24-16-27(35-40-24)32-29(39)30-18-20-4-8-22(9-5-20)25-17-26(34-33-25)31-28(38)23-10-6-21(7-11-23)19-37-14-12-36(2)13-15-37/h4-11,16-17H,3,12-15,18-19H2,1-2H3,(H2,30,32,35,39)(H2,31,33,34,38)

InChI Key

VHFDRDHFZFLAAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

BPR1J340; BPR1J 340; BPR1J-340.

Canonical SMILES

CCC1=CC(=NO1)NC(=O)NCC2=CC=C(C=C2)C3=CC(=NN3)NC(=O)C4=CC=C(C=C4)CN5CCN(CC5)C

Description

The exact mass of the compound N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide is 542.27539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

542.27538698 g/mol

Monoisotopic Mass

542.27538698 g/mol

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Lin WH, Yeh TK, Jiaang WT, Yen KJ, Chen CH, Huang CT, Yen SC, Hsieh SY, Chou LH, Chen CP, Chiu CH, Kao LC, Chao YS, Chen CT, Hsu JT. Evaluation of the antitumor effects of BPR1J-340, a potent and selective FLT3 inhibitor, alone or in combination with an HDAC inhibitor, vorinostat, in AML cancer. PLoS One. 2014 Jan 8;9(1):e83160. doi: 10.1371/journal.pone.0083160. eCollection 2014. PubMed PMID: 24416160; PubMed Central PMCID: PMC3885398

Explore Compound Types